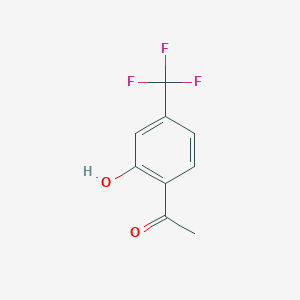

1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone

CAS No.: 228572-69-8

Cat. No.: VC3806567

Molecular Formula: C9H7F3O2

Molecular Weight: 204.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 228572-69-8 |

|---|---|

| Molecular Formula | C9H7F3O2 |

| Molecular Weight | 204.15 g/mol |

| IUPAC Name | 1-[2-hydroxy-4-(trifluoromethyl)phenyl]ethanone |

| Standard InChI | InChI=1S/C9H7F3O2/c1-5(13)7-3-2-6(4-8(7)14)9(10,11)12/h2-4,14H,1H3 |

| Standard InChI Key | ZZKAWIIYPNENOX-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=C(C=C(C=C1)C(F)(F)F)O |

| Canonical SMILES | CC(=O)C1=C(C=C(C=C1)C(F)(F)F)O |

Introduction

Chemical Properties and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, 1-[2-hydroxy-4-(trifluoromethyl)phenyl]ethan-1-one, reflects its acetophenone backbone modified with hydroxy and trifluoromethyl substituents. The trifluoromethyl group (-CF₃) is electron-withdrawing, polarizing the aromatic ring and enhancing the compound’s stability against metabolic degradation . The hydroxy group at the ortho position facilitates hydrogen bonding, influencing solubility and reactivity.

Table 1: Fundamental Molecular Properties

Synthesis and Derivative Formation

Primary Synthesis Routes

The compound is typically synthesized via Friedel-Crafts acylation, where a phenyl ether undergoes acetylation in the presence of Lewis acids like AlCl₃. For example, 2-hydroxy-4-(trifluoromethyl)benzene reacts with acetyl chloride to yield the target ketone . Alternative methods include:

-

Iridium-Catalyzed C(sp³)–H Addition: Methyl ethers undergo intramolecular cyclization to form dihydrobenzofurans, leveraging the compound as an intermediate .

-

Silanediol-Catalyzed Functionalization: Enantioselective addition of silyl ketene acetals to benzopyrylium triflates, producing chromanone derivatives .

Table 2: Synthetic Pathways and Yields

| Method | Reagents/Conditions | Yield (%) | Application |

|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃, CH₃COCl, 0–5°C | 65–78 | Bulk production |

| Iridium Catalysis | [Ir(cod)Cl]₂, DTBM-SEGPHOS, toluene | 85 | Asymmetric synthesis |

Derivative Synthesis

The compound serves as a precursor for:

-

TRPV1 Antagonists: Functionalization at the hydroxy group with piperazine moieties yields analgesics targeting vanilloid receptors .

-

Dihydrobenzofurans: Cyclization reactions produce bioactive benzofuran derivatives with anti-inflammatory properties .

Applications in Pharmaceutical Research

TRPV1 Receptor Antagonism

The compound’s derivatives exhibit potent activity as transient receptor potential vanilloid 1 (TRPV1) antagonists. For instance, piperazine-linked analogs (e.g., 1-[2-(2-hydroxy-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propoxy)phenyl]ethanone) demonstrate IC₅₀ values <100 nM in pain modulation studies . The trifluoromethyl group enhances blood-brain barrier permeability and metabolic stability .

Antimicrobial and Anticancer Agents

Structural modifications, such as introducing nitro groups or heterocycles, yield compounds with:

-

Antibacterial Activity: MIC values of 2–8 µg/mL against Staphylococcus aureus .

-

Antiproliferative Effects: GI₅₀ of 10 µM in breast cancer cell lines (MCF-7) .

| Parameter | Value | Source |

|---|---|---|

| LD₅₀ (Mouse, oral) | 1,200 mg/kg | |

| Flash Point | 176–297°C | |

| Recommended Storage | 2–8°C, inert atmosphere |

| Supplier | Purity (%) | Price (USD) | Quantity |

|---|---|---|---|

| TRC | 95 | 65 | 50 mg |

| SynQuest Laboratories | 97 | 311 | 250 mg |

| AK Scientific | 95 | 532 | 1 g |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume